molecular formula C9H9Br3 B12088166 2,4,5-Tribromocumene CAS No. 58683-70-8

2,4,5-Tribromocumene

Cat. No.: B12088166
CAS No.: 58683-70-8
M. Wt: 356.88 g/mol
InChI Key: PVLAYJSXFLUWPB-UHFFFAOYSA-N
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Description

2,4,5-Tribromocumene, also known as 1,2,4-tribromo-5-(1-methylethyl)benzene, is an organic compound with the molecular formula C9H9Br3. This compound is a derivative of cumene, where three hydrogen atoms on the benzene ring are replaced by bromine atoms at the 2, 4, and 5 positions. It is a brominated aromatic hydrocarbon that finds applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-tribromocumene typically involves the bromination of cumene. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is exothermic and requires careful control of temperature and bromine addition to avoid over-bromination.

Industrial Production Methods: In an industrial setting, the bromination of cumene is performed in large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The process involves the gradual addition of bromine to cumene under controlled conditions, followed by purification steps to isolate the desired tribrominated product.

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Tribromocumene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding brominated phenols or quinones.

    Reduction Reactions: Reduction of this compound can lead to the formation of less brominated derivatives or the removal of bromine atoms.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like methanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products:

    Substitution: Formation of various substituted cumenes depending on the nucleophile used.

    Oxidation: Production of brominated phenols or quinones.

    Reduction: Formation of less brominated cumenes or dehalogenated products.

Scientific Research Applications

2,4,5-Tribromocumene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of flame retardants, plasticizers, and other brominated compounds.

Mechanism of Action

The mechanism by which 2,4,5-tribromocumene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms on the benzene ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pathways involved may include modulation of enzyme activity, disruption of cellular processes, and interaction with DNA or proteins.

Comparison with Similar Compounds

    2,4,6-Tribromocumene: Another brominated derivative of cumene with bromine atoms at the 2, 4, and 6 positions.

    2,4,5-Trichlorocumene: A chlorinated analog with chlorine atoms instead of bromine.

    2,4,5-Tribromotoluene: A similar compound with a methyl group instead of an isopropyl group.

Uniqueness: 2,4,5-Tribromocumene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and applications differ from other brominated or chlorinated cumenes, making it valuable in specific research and industrial contexts.

Properties

CAS No.

58683-70-8

Molecular Formula

C9H9Br3

Molecular Weight

356.88 g/mol

IUPAC Name

1,2,4-tribromo-5-propan-2-ylbenzene

InChI

InChI=1S/C9H9Br3/c1-5(2)6-3-8(11)9(12)4-7(6)10/h3-5H,1-2H3

InChI Key

PVLAYJSXFLUWPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1Br)Br)Br

Origin of Product

United States

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